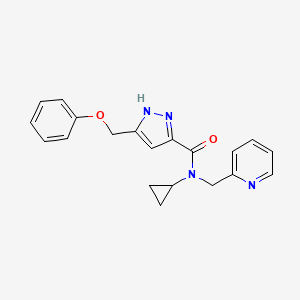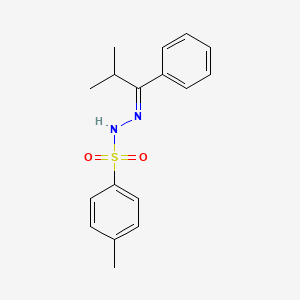
N-cyclopropyl-5-(phenoxymethyl)-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-5-(phenoxymethyl)-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazole carboxamides. Compounds in this class are often studied for their potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-5-(phenoxymethyl)-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. The starting materials may include cyclopropylamine, phenoxymethyl bromide, pyridine-2-carboxaldehyde, and 1H-pyrazole-3-carboxylic acid. The reactions may involve:
Formation of intermediates: The initial steps may involve the formation of intermediates such as cyclopropyl-pyrazole and phenoxymethyl-pyrazole.
Coupling reactions: The intermediates are then coupled using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.
Purification: The final product is purified using techniques like column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
N-cyclopropyl-5-(phenoxymethyl)-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N-cyclopropyl-5-(phenoxymethyl)-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules.
Biology
In biological research, this compound may be investigated for its potential interactions with biological targets, such as enzymes or receptors.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic applications, including its activity against specific diseases or conditions.
Industry
In the industrial sector, the compound may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of N-cyclopropyl-5-(phenoxymethyl)-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N-cyclopropyl-5-(phenoxymethyl)-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide shares structural similarities with other pyrazole carboxamides, such as:
- N-cyclopropyl-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide
- N-(pyridin-2-ylmethyl)-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Propiedades
IUPAC Name |
N-cyclopropyl-5-(phenoxymethyl)-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c25-20(24(17-9-10-17)13-15-6-4-5-11-21-15)19-12-16(22-23-19)14-26-18-7-2-1-3-8-18/h1-8,11-12,17H,9-10,13-14H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVOUIOLBMYVPMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CC=CC=N2)C(=O)C3=NNC(=C3)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[4-(4-methyl-1-piperazinyl)phenyl]-2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetamide](/img/structure/B5470704.png)
![5-nitro-6-[(Z)-2-(2-phenylmethoxynaphthalen-1-yl)ethenyl]-1H-pyrimidine-2,4-dione](/img/structure/B5470709.png)
![7-(4-bromophenyl)-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5470717.png)
![N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-6-isopropylpyrimidin-4-amine](/img/structure/B5470725.png)
![3,3,8-trimethyl-6-oxo-3,4,6,7-tetrahydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B5470731.png)
![(5E)-5-[[2-[3-(2-butan-2-ylphenoxy)propoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5470738.png)
![N-bicyclo[2.2.1]hept-2-yl-4-methoxy-3-(1-piperidinylcarbonyl)benzenesulfonamide](/img/structure/B5470745.png)
![N,N'-1,2-ethanediylbis{3-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide}](/img/structure/B5470755.png)
![(2S)-1-({6-[(diethylamino)methyl]pyrazolo[1,5-a]pyrimidin-3-yl}carbonyl)pyrrolidine-2-carboxamide](/img/structure/B5470765.png)
![(6Z)-2-benzyl-5-imino-6-(thiophen-2-ylmethylidene)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5470773.png)
![(3aR*,7aS*)-2-{4-[(1,1-dioxido-4-thiomorpholinyl)methyl]benzoyl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5470781.png)

![methyl 3-{[4-(2,5-dioxo-1-pyrrolidinyl)benzoyl]amino}benzoate](/img/structure/B5470791.png)
![7-(2,3-dimethoxybenzoyl)-N,N,2-trimethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5470798.png)
